1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine
Description
1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine is a sulfonylpiperazine derivative characterized by a methyl-substituted piperazine core linked to a 4-(o-tolyloxy)phenyl sulfonyl group. The ortho-substituted tolyloxy moiety introduces steric and electronic effects that differentiate it from para-substituted analogs.
Properties
IUPAC Name |
1-methyl-4-[4-(2-methylphenoxy)phenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-15-5-3-4-6-18(15)23-16-7-9-17(10-8-16)24(21,22)20-13-11-19(2)12-14-20/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFOWOWUUDDIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace the methyl group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Sulfonylpiperazine derivatives share a common piperazine-sulfonyl-phenyl backbone but vary in substituents, which critically influence their properties and activities:
Key Observations :
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
- Receptor Specificity: Adamantane derivatives () show nanomolar σ-receptor affinity, whereas sulfonylpiperazines without bulky groups (e.g., ) target bacterial enzymes .
- Substituent Impact : Para-substituted electron-withdrawing groups (e.g., nitro in ) enhance antibacterial activity, while ortho-substituted groups may prioritize steric effects over electronic .
Biological Activity
1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and neuroprotective properties, as well as its mechanisms of action and structure-activity relationships (SAR).
Antimicrobial Activity
Research indicates that 1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting that it may function by disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro, which could make it a candidate for treating inflammatory diseases. Mechanistically, it may act by blocking specific signaling pathways involved in inflammation, such as NF-kB activation.
Neuroprotective Effects
In neuropharmacological studies, 1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine has shown promise as a D3 dopamine receptor agonist. This property is particularly relevant for neurodegenerative diseases, where it may protect dopaminergic neurons from degeneration . The compound's interaction with β-arrestin recruitment and G protein activation indicates a complex mechanism that warrants further investigation.
The biological activity of 1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and microbial resistance.
- Receptor Agonism : Its role as a D3 dopamine receptor agonist suggests it may modulate neurotransmitter release and neuronal survival pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperazine core and the aromatic substituents have been explored in various studies:
| Modification Type | Effect on Activity | Reference |
|---|---|---|
| Sulfonyl group | Enhances antimicrobial effect | |
| Aryl ether | Increases anti-inflammatory potency | |
| Piperazine substitutions | Alters receptor selectivity |
These findings suggest that specific structural modifications can significantly impact the compound's efficacy and selectivity for biological targets.
Case Studies
- Neuroprotection in Animal Models : In studies involving MPTP-induced neurodegeneration in mice, the administration of 1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine resulted in reduced neuronal loss and improved motor function, indicating potential therapeutic applications in Parkinson's disease .
- In Vitro Anti-inflammatory Studies : A series of experiments demonstrated that this compound significantly reduced IL-6 and TNF-alpha levels in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended synthetic routes for 1-Methyl-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized piperazine precursors. A common approach includes:
Sulfonylation: Reacting 1-methylpiperazine with a sulfonyl chloride derivative (e.g., 4-(o-tolyloxy)benzenesulfonyl chloride) in a polar aprotic solvent (e.g., DMF or DCM) under inert atmosphere .
Coupling Reactions: For introducing the o-tolyloxy group, Ullmann-type coupling or nucleophilic aromatic substitution may be employed, requiring catalysts like CuI or Pd-based complexes .
- Optimization Tips:
- Temperature: Maintain 50–80°C during sulfonylation to balance reaction rate and byproduct formation .
- Solvent Choice: Use anhydrous DCM for sulfonylation to minimize hydrolysis .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .
Q. How should researchers verify the structural integrity of this compound?
- Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy:
- ¹H NMR: Confirm substituent positions via aromatic proton splitting patterns (e.g., o-tolyloxy protons at δ 6.8–7.3 ppm) and piperazine methyl group (δ ~2.3 ppm) .
- ¹³C NMR: Identify sulfonyl carbon (δ ~110 ppm) and piperazine ring carbons (δ 45–55 ppm) .
- Mass Spectrometry (HRMS): Look for [M+H]⁺ peaks matching the molecular formula (C₁₉H₂₂N₂O₃S, exact mass: 358.1354) .
- HPLC: Assess purity using a C18 column (mobile phase: acetonitrile/water) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?
- Methodological Answer: Systematic SAR studies are critical:
- Substituent Effects:
- o-Tolyloxy Group: Electron-donating methyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration for neurological targets .
- Sulfonyl Group: Replacing sulfonyl with carbonyl reduces receptor binding affinity in serotonin receptor analogs .
- Experimental Design:
Synthesize analogs with halogenated or methoxy substituents.
Test in vitro binding assays (e.g., radioligand displacement for 5-HT receptors) .
Compare IC₅₀ values and computational docking results (e.g., AutoDock Vina) to correlate structure with activity .
Q. How can researchers resolve contradictions in reported biological data for piperazine sulfonamide derivatives?
- Methodological Answer: Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies include:
- Reproducibility Checks:
- Validate key findings (e.g., receptor binding) across multiple labs using standardized protocols .
- Impurity Profiling:
- Use LC-MS to identify byproducts (e.g., des-methyl analogs) that may skew activity data .
- Meta-Analysis:
- Cross-reference data from structural analogs (e.g., 1-(4-Chlorophenyl)sulfonyl derivatives) to identify trends .
Q. What advanced techniques are recommended for studying the compound’s pharmacokinetics and metabolism?
- Methodological Answer:
- In Vitro ADME:
- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In Vivo Studies:
- Pharmacokinetic Profiling: Administer IV/PO doses in rodent models, collect plasma samples, and calculate AUC, t₁/₂, and bioavailability .
- Metabolite Identification:
- Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or N-demethylated metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
